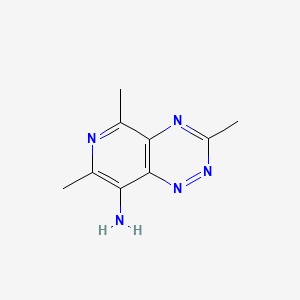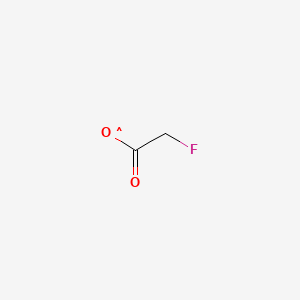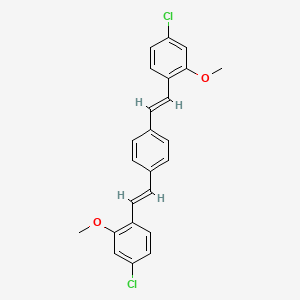
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of multiple fluorine atoms and difluoromethoxy groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,2-bis(difluoromethoxy): Similar structure but lacks the tetrafluoro- substitution.
Ethane, 1,2-bis(trifluoromethoxy): Contains trifluoromethoxy groups instead of difluoromethoxy.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another fluorinated derivative with different substituents.
Uniqueness
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of difluoromethoxy and tetrafluoro- groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
188690-78-0 |
|---|---|
Molekularformel |
C4H2F8O2 |
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
InChI-Schlüssel |
YLKPVUPQPLZCQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(OC(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)










